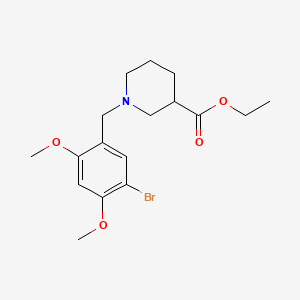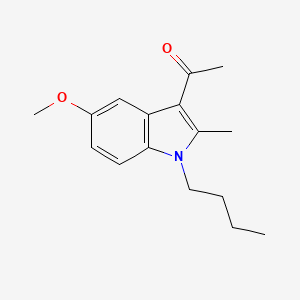
ethyl 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinecarboxylate, also known as BDMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDMP belongs to the class of piperidinecarboxylate compounds and is synthesized through a multi-step process.
Applications De Recherche Scientifique
Ethyl 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinecarboxylate has been investigated for its potential therapeutic applications in several areas of research. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. ethyl 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinecarboxylate has also been investigated for its potential as a neuroprotective agent and for its effects on memory and learning. Additionally, ethyl 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinecarboxylate has been studied for its potential as an anticancer agent.
Mécanisme D'action
The exact mechanism of action of ethyl 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinecarboxylate is not fully understood, but it is believed to act through modulation of several neurotransmitter systems, including the GABAergic and glutamatergic systems. ethyl 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinecarboxylate has been shown to increase GABA levels in the brain, which may contribute to its anticonvulsant and anxiolytic effects. ethyl 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinecarboxylate has also been shown to inhibit the activity of glutamate receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
ethyl 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinecarboxylate has been shown to have several biochemical and physiological effects, including modulation of neurotransmitter systems, anti-inflammatory effects, and antioxidant effects. ethyl 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinecarboxylate has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, ethyl 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinecarboxylate has been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinecarboxylate in lab experiments is its relatively low toxicity compared to other compounds in its class. Additionally, ethyl 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinecarboxylate has been shown to have good solubility in water, which makes it easier to work with in lab settings. However, one limitation of using ethyl 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinecarboxylate in lab experiments is its limited availability, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on ethyl 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinecarboxylate. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. ethyl 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinecarboxylate has also been investigated for its potential as an anticancer agent, and future research may explore its mechanism of action in this context. Additionally, further research may investigate the effects of ethyl 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinecarboxylate on other neurotransmitter systems and its potential as a treatment for psychiatric disorders such as anxiety and depression.
Conclusion:
ethyl 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinecarboxylate is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method has been optimized to improve yield and purity, and it has been investigated for its effects on several neurotransmitter systems and its potential as a neuroprotective and anticancer agent. Further research is needed to fully understand the mechanism of action of ethyl 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinecarboxylate and its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
Ethyl 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinecarboxylate is synthesized through a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with piperidine and subsequent bromination and esterification reactions. The final product is obtained through recrystallization and purification steps. The synthesis method has been optimized to improve yield and purity, and several variations of the process have been reported in the literature.
Propriétés
IUPAC Name |
ethyl 1-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO4/c1-4-23-17(20)12-6-5-7-19(10-12)11-13-8-14(18)16(22-3)9-15(13)21-2/h8-9,12H,4-7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKUQYJAPFRWMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=CC(=C(C=C2OC)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-methoxy-1-piperidinyl)-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4931038.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B4931062.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(2-hydroxy-2-phenylethyl)-4-methoxy-N-methylbenzamide](/img/structure/B4931076.png)
![3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4931083.png)
![4-({(3-chlorophenyl)[(4-methylphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B4931084.png)
![2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B4931089.png)
![N-dibenzo[a,c]phenazin-11-yl-N'-(2-methoxyethyl)thiourea](/img/structure/B4931095.png)
![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-10H-phenothiazine-10-carboxamide](/img/structure/B4931111.png)

![3-hydroxy-10-(2-oxo-2-phenylethyl)-3,4-dihydro-2H-[1,3]thiazino[3,2-a][3,1]benzimidazol-10-ium bromide](/img/structure/B4931131.png)


